2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine
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Overview
Description
2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine is a useful research compound. Its molecular formula is C9H10BrNO2 and its molecular weight is 244.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
2-Bromopyridine+NaOH+THF→this compound
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohols.
Common reagents and conditions used in these reactions include bases like sodium hydroxide, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the production of fine chemicals and as a building block in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand in metal-catalyzed reactions, facilitating various chemical transformations. In biological systems, it may interact with enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine can be compared with other similar compounds, such as:
- 2-Bromo-4-((tetrahydrofuran-3-yl)oxy)pyridine
- 2-Bromo-3-((oxolan-3-yloxy)pyridine
- 2-Bromo-3-((tetrahydro-3-furanyloxy)pyridine
These compounds share similar structural features but may differ in their reactivity, stability, and applications. The unique combination of the bromine atom and the tetrahydrofuran moiety in this compound makes it particularly useful in specific synthetic and research applications .
Properties
IUPAC Name |
2-bromo-3-(oxolan-3-yloxy)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c10-9-8(2-1-4-11-9)13-7-3-5-12-6-7/h1-2,4,7H,3,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEGUYDTYMGKHMB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(N=CC=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.